

N-(Azido-PEG2)-N-biotin-PEG3-acid molecular weight and formula

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Compound of Interest

N-(Azido-PEG2)-N-biotin-PEG3acid

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In-Depth Technical Guide: N-(Azido-PEG2)-N-biotin-PEG3-acid

This guide provides detailed information on the physicochemical properties of **N-(Azido-PEG2)-N-biotin-PEG3-acid**, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical Properties

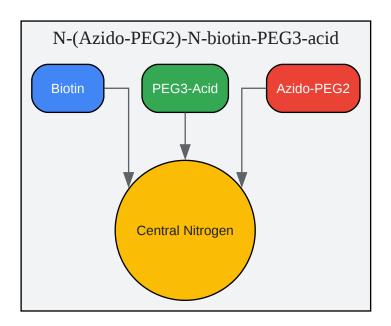
The fundamental molecular characteristics of **N-(Azido-PEG2)-N-biotin-PEG3-acid** are summarized below.

Property	Value	Source
Molecular Weight	604.72 g/mol	[1][2]
Molecular Formula	C25H44N6O9S	[2][3][4]
CAS Number	2112731-59-4	[3][5]

Molecular Structure and Components



N-(Azido-PEG2)-N-biotin-PEG3-acid is a branched molecule incorporating three key functional components: a biotin moiety, an azide group, and a carboxylic acid, interconnected by polyethylene glycol (PEG) linkers. This architecture allows for its use in bioconjugation and targeted protein degradation applications.



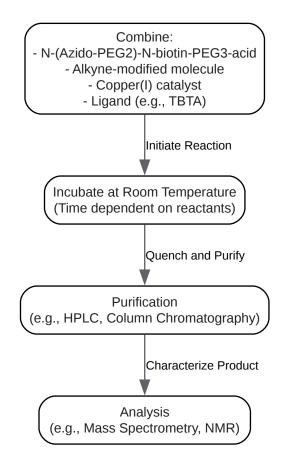
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Caption: Structural components of the N-(Azido-PEG2)-N-biotin-PEG3-acid molecule.

Experimental Protocols

Due to the nature of this molecule as a chemical reagent, detailed experimental protocols would be specific to its application (e.g., click chemistry, ligand conjugation, PROTAC assembly). A general workflow for a click chemistry reaction is outlined below.





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Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

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